molecular formula C10H9FN2O B13423326 6-Fluoro-1,3-dihydro-1-(1-methylethenyl)-2H-benzimidazol-2-one CAS No. 406945-11-7

6-Fluoro-1,3-dihydro-1-(1-methylethenyl)-2H-benzimidazol-2-one

Cat. No.: B13423326
CAS No.: 406945-11-7
M. Wt: 192.19 g/mol
InChI Key: HBVIXQSUMQUPKF-UHFFFAOYSA-N
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Description

2H-BENZIMIDAZOL-2-ONE, 6-FLUORO-1,3-DIHYDRO-1-(1-METHYLETHENYL)- is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-BENZIMIDAZOL-2-ONE, 6-FLUORO-1,3-DIHYDRO-1-(1-METHYLETHENYL)- can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the cyclocarbonylation method due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2H-BENZIMIDAZOL-2-ONE, 6-FLUORO-1,3-DIHYDRO-1-(1-METHYLETHENYL)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic and electrophilic reagents are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 2H-BENZIMIDAZOL-2-ONE, 6-FLUORO-1,3-DIHYDRO-1-(1-METHYLETHENYL)- involves its interaction with specific molecular targets and pathways. The compound can inhibit tubulin polymerization, which affects cell division and growth . Additionally, it acts as a histamine H3-receptor antagonist, influencing various central nervous system functions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzimidazolinone
  • 2-Benzimidazolol
  • 2-Benzimidazolone
  • 2 (3H)-Benzimidazolone
  • 1,3-Dihydro-2H-benzimidazol-2-one
  • 2-Hydroxybenzimidazole
  • N,N’- (1,2-Phenyleneurea)
  • o-Phenyleneurea
  • Benzamidazole-2 (3H)-one
  • 2-Oxobenzimidazole
  • 2 (3H)-Oxobenzimidazole
  • 2-Hydroxy-1H-benzimidazole

Uniqueness

The presence of a fluorine atom and an isopropenyl group in 2H-BENZIMIDAZOL-2-ONE, 6-FLUORO-1,3-DIHYDRO-1-(1-METHYLETHENYL)- distinguishes it from other benzimidazole derivatives

Properties

CAS No.

406945-11-7

Molecular Formula

C10H9FN2O

Molecular Weight

192.19 g/mol

IUPAC Name

5-fluoro-3-prop-1-en-2-yl-1H-benzimidazol-2-one

InChI

InChI=1S/C10H9FN2O/c1-6(2)13-9-5-7(11)3-4-8(9)12-10(13)14/h3-5H,1H2,2H3,(H,12,14)

InChI Key

HBVIXQSUMQUPKF-UHFFFAOYSA-N

Canonical SMILES

CC(=C)N1C2=C(C=CC(=C2)F)NC1=O

Origin of Product

United States

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